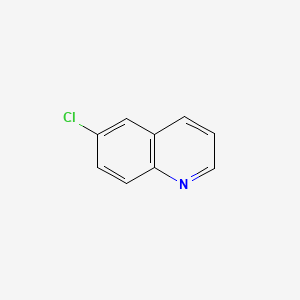

6-Chlorchinolin

Übersicht

Beschreibung

6-Chloroquinoline is a chemical compound with the molecular formula C9H6ClN. It is a derivative of quinoline, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .

Wissenschaftliche Forschungsanwendungen

6-Chloroquinoline has numerous applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of malaria and cancer.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

Target of Action

6-Chloroquinoline, a derivative of quinoline, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, as it is responsible for the conversion of toxic heme to non-toxic hemazoin .

Mode of Action

The compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . As a result, the Plasmodium species continue to accumulate toxic heme, which eventually leads to the death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by 6-Chloroquinoline is the heme detoxification pathway in Plasmodium species. By inhibiting heme polymerase, the compound disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite .

Pharmacokinetics

6-Chloroquinoline is metabolized primarily by CYP2C8 and CYP3A4 to N-desethylchloroquine . It is also metabolized to a lesser extent by CYP3A5 , CYP2D6 , and CYP1A1 . N-desethylchloroquine can be further metabolized to N-bidesethylchloroquine, which is further metabolized to 7-chloro-4-aminoquinoline .

Result of Action

The primary molecular effect of 6-Chloroquinoline’s action is the inhibition of heme polymerase, leading to the accumulation of toxic heme within the parasite. This results in the lysis of the parasite cell and its eventual death .

Biochemische Analyse

Biochemical Properties

6-Chloroquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between 6-Chloroquinoline and cytochrome P450 can lead to the inhibition of the enzyme’s activity, thereby affecting the metabolic pathways of other compounds . Additionally, 6-Chloroquinoline has been shown to bind to DNA, potentially interfering with DNA replication and transcription processes .

Cellular Effects

The effects of 6-Chloroquinoline on cellular processes are diverse. In various cell types, 6-Chloroquinoline has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 6-Chloroquinoline can impact cellular metabolism and gene expression . Furthermore, 6-Chloroquinoline has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 6-Chloroquinoline exerts its effects through several mechanisms. One key mechanism involves the binding of 6-Chloroquinoline to heme-containing enzymes, such as cytochrome P450, leading to enzyme inhibition . This binding can alter the enzyme’s conformation and reduce its catalytic activity. Additionally, 6-Chloroquinoline can intercalate into DNA, disrupting the normal function of DNA polymerases and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloroquinoline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 6-Chloroquinoline can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of 6-Chloroquinoline in animal models vary with dosage. At low doses, 6-Chloroquinoline has been found to exhibit minimal toxicity and can effectively modulate enzyme activity . At higher doses, the compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of 6-Chloroquinoline and its metabolites in the liver and kidneys.

Metabolic Pathways

6-Chloroquinoline is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, potentially affecting metabolic flux and altering metabolite levels .

Transport and Distribution

Within cells and tissues, 6-Chloroquinoline is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . Additionally, 6-Chloroquinoline has been found to accumulate in specific tissues, including the liver and kidneys, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 6-Chloroquinoline is primarily within the cytoplasm and nucleus . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. In the nucleus, 6-Chloroquinoline can interact with DNA and nuclear proteins, affecting gene expression and cellular function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Chloroquinoline can be synthesized through various methods. One common approach involves the chlorination of quinoline. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the 6-position of the quinoline ring .

Industrial Production Methods: In industrial settings, the production of 6-chloroquinoline often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic systems to enhance efficiency and reduce by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Reduced quinoline derivatives.

Coupling Products: Biaryl compounds with diverse functional groups.

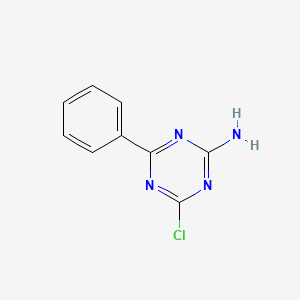

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound of 6-chloroquinoline, known for its broad range of biological activities.

Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure but with additional functional groups.

8-Chloroquinoline: Another chloro-substituted quinoline with different biological properties

Uniqueness: 6-Chloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific chlorine atom can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Eigenschaften

IUPAC Name |

6-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJSZXGYFJBYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060611 | |

| Record name | Quinoline, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-57-7 | |

| Record name | 6-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4A4BAU5SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

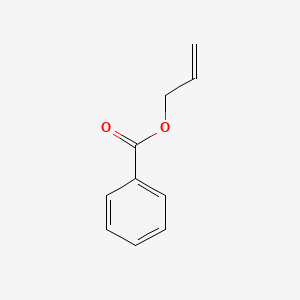

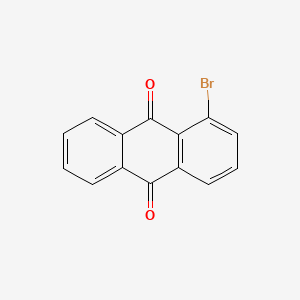

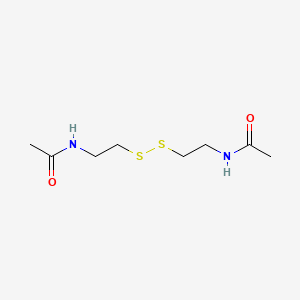

Feasible Synthetic Routes

A: The molecular formula of 6-chloroquinoline is C9H6ClN, and its molecular weight is 163.60 g/mol. []

A: 6-chloroquinoline has been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, 1H NMR, and 13C NMR. [] For instance, its 1H NMR spectrum reveals characteristic signals for the aromatic protons, while the FT-IR spectrum displays bands corresponding to specific vibrational modes. []

A: The chlorine atom, being electron-withdrawing, significantly influences the electronic properties and reactivity of 6-chloroquinoline. DFT calculations suggest that the chlorine substitution alters the frontier molecular orbital properties and the molecular electrostatic potential surface, consequently affecting its reactivity compared to unsubstituted quinoline. []

A: Yes, studies have shown that 6-chloroquinoline can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst and a suitable ligand. [] This reaction allows for the introduction of various aryl substituents at the 6-position of the quinoline ring. []

A: Yes, 6-chloroquinoline can be selectively reduced to quinoline using red phosphorus in a KOH/DMSO system at elevated temperatures (100-120 °C). [, ] This reaction proceeds with the preservation of the aromatic heterocycle. [, ]

A: 6-chloroquinoline serves as a key structural motif in various biologically active compounds. For example, it is a building block in the synthesis of sulfamylurea hypoglycemic agents, where its presence contributes to enhanced potency. [] Furthermore, 6-chloroquinoline derivatives have shown promise as potential trypanocidal agents. []

A: Research suggests that the presence of a chlorine atom at the 6-position might be crucial for trypanocidal activity. While 4-alkylamino-6-nitroquinolines exhibited some activity against Trypanosoma cruzi, they were less efficient than the control drug nifurtimox. Therefore, further investigation into 4-alkylamino-6-chloroquinolines is warranted to explore their potential as antitrypanosomal agents. []

A: Yes, a Klebsiella oxytoca strain isolated from PCB-contaminated soil demonstrated the ability to degrade a commercial mixture of polychlorinated biphenyls (PCBs), 6-chloroquinoline, and chlorobenzene. [, ] This finding highlights the potential for bioremediation of environments contaminated with 6-chloroquinoline. [, ]

A: Absolutely. 6-chloroquinoline-5,8-dione hydrochloride can react with various reagents to produce a diverse array of heterocyclic quinones. For instance, its reaction with amides and thioamides yields oxazolo[5,4-g]quinoline-4,9-dione and thiazolo[5,4-g]quinoline-4,9-dione, respectively. Similarly, employing semicarbazide or thiosemicarbazide in the reaction leads to the formation of oxadiazino- and thiadiazino[6,5-g]quinoline-5,10-diones. These synthesized compounds have demonstrated bactericidal properties. [, ]

A: Density Functional Theory (DFT) calculations have been employed to study the structural, spectroscopic, and electronic properties of 6-chloroquinoline. [] These studies provided insights into the molecular orbitals, electrostatic potential surface, and atomic charges of the molecule, aiding in understanding its reactivity and potential interactions with other molecules. [, ]

A: The position of the chlorine substituent on the quinoline ring significantly impacts the biological activity of the resulting compounds. For instance, in a study investigating the antimalarial activity of reversed chloroquine-type compounds, it was found that a chlorine atom in the 6-position of the quinoline ring generally led to higher activity compared to other positions. [] This difference in activity is likely due to the influence of the chlorine atom on the compound's physicochemical properties, such as its pKa and lipophilicity, which in turn affects its interactions with biological targets. []

A: While specific stability data for 6-chloroquinoline is limited in the provided research, its derivatives have been formulated into various dosage forms, including tablets and capsules, suggesting reasonable stability under typical pharmaceutical processing conditions. [] Further research on its stability under various environmental conditions would be beneficial.

A: Common analytical techniques employed include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis. [, , ] These methods help determine the structure, purity, and other important characteristics of the compound. [, , ]

A: Quinoline derivatives, including those with a chlorine substituent, have a long history in medicinal chemistry, particularly in the development of antimalarial drugs. [] The discovery and subsequent widespread use of chloroquine, a 4-aminoquinoline derivative, marked a significant milestone in malaria treatment. []

A: The study of 6-chloroquinoline and its derivatives spans multiple scientific disciplines, including organic chemistry, medicinal chemistry, biochemistry, and computational chemistry. [, , , ] For instance, organic chemists focus on developing efficient synthetic routes to these compounds, while medicinal chemists evaluate their biological activities and explore their potential as pharmaceuticals. [, , ] Biochemists investigate the compound's interactions with biological targets, while computational chemists employ theoretical methods to predict their properties and guide further experimental investigations. [, ] This multidisciplinary approach facilitates a comprehensive understanding of 6-chloroquinoline and its derivatives, paving the way for new discoveries and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]](/img/structure/B1265454.png)